Resiniferonol
Description
Resiniferonol is a daphnane-type diterpene alcohol that serves as the core structure for several bioactive esters, including simplexin (SIM), resiniferatoxin (RTX), and excoecaria factor O1 . It is characterized by a tricyclic diterpene skeleton with a 9,13,14-orthoester functional group, which is critical for its biological activity . This compound derivatives are primarily isolated from plants in the Euphorbiaceae and Thymelaeaceae families, such as Euphorbia resinifera and Excoecaria oppositifolia .
Properties
CAS No. |
57444-60-7 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one |
InChI |
InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1 |
InChI Key |
XJOIANWCBZYENR-IXUTXISSSA-N |
SMILES |
CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |
Isomeric SMILES |
C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |
Canonical SMILES |
CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |
Synonyms |
resiniferonol |
Origin of Product |
United States |
Comparison with Similar Compounds
Simplexin (SIM)
- Structural Similarities: SIM is a 20-ester of resiniferonol with a 5β-hydroxy-6α,7α-epoxide group and a 9,13,14-orthoester .
- Biological Activity: Skin Irritancy: SIM exhibits high irritant activity, with an irritant dose (ID₅₀) of 0.3 nmole/ear in mice . Key Difference: SIM’s 13-cis-allyl group is absent in its hydrogenated derivative, 15,16-dihydrosimplexin (DHS), leading to reduced bioactivity .
15,16-Dihydrosimplexin (DHS)
Phorbol Esters (e.g., TPA)
- Structural Comparison: Phorbol shares a tricyclic diterpene core with this compound but lacks the 9,13,14-orthoester group. Instead, it has hydroxyl and ester groups at positions 12 and 13 .
- Biological Activity: Mechanism: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activate PKC isoforms directly, unlike this compound derivatives, which require TRPV1 for some effects . Tumor Promotion: TPA (5 nmole/dose) has rtpp₂₄ = ++++ and t₅₀ = 15.8 weeks, making it more potent than DHS but less selective .
Daphnetoxin
- Source : Isolated from Daphne mezereum .
- Activity : Shares similar irritant and tumor-promoting profiles with DHS (ID₅₀ = 3.0 nmole/ear; rtpp₂₄ = ++), suggesting conserved structure-activity relationships among daphnane diterpenes .
Functional Comparison with Pharmacologically Related Compounds
Resiniferatoxin (RTX)
- Structural Basis: RTX is a 20-homovanillate ester of this compound 9,13,14-orthophenylacetate .
- Bioactivity :
Phorbol 12,13-Didecanoate 20-Homovanillate (PDDHV)
- Structural Hybrid : Combines phorbol’s diterpene core with RTX’s vanillyl group .
- Activity: PDDHV exhibits capsaicin-like selectivity for TRPV1 (EC₅₀ = 1.41 µM) but lacks the tumor-promoting potency of TPA or this compound derivatives .
Key Research Findings and Data Tables
Table 1. Tumor-Promoting Activities of this compound Derivatives vs. Phorbol Esters
| Compound | Dose (nmole) | rtpp₂₄ | t₅₀ (weeks) | Irritant Activity (ID₅₀, nmole/ear) |
|---|---|---|---|---|
| SIM | 20 | +++ | 11.5 | 0.3 |
| DHS | 20 | ++ | 9.2 | 3.0 |
| TPA | 5 | ++++ | 15.8 | 0.1 |
| Daphnetoxin | 20 | ++ | 10.1 | 3.0 |
Table 2. Receptor Binding Affinities of Vanilloid Compounds
| Compound | TRPV1 Binding (Ki) | Calcium Uptake (EC₅₀) |
|---|---|---|
| RTX | 38.5 pM | 0.94 nM |
| This compound 20-Homovanillate | 25.7 nM | 26.5 nM |
| Capsaicin | 4.93 µM | 340 nM |
| PDDHV | 7.98 µM | 1.41 µM |
Data from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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